molecular formula C15H16N2O3S2 B2902354 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895447-88-8

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-tosylacetamide

Cat. No. B2902354
CAS RN: 895447-88-8
M. Wt: 336.42
InChI Key: UIWPSDRABHMSCX-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole . This parent compound has a molecular formula of CHClNS, an average mass of 176.667 Da, and a monoisotopic mass of 176.017502 Da .


Molecular Structure Analysis

The parent compound, 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole, has a molecular formula of C6H8N2S .


Physical And Chemical Properties Analysis

The parent compound, 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole, has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC .

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to exhibit anti-inflammatory and antimicrobial activities. The exact mechanism by which this compound interacts with its targets and the resulting changes are still under investigation.

Biochemical Pathways

Based on the reported activities of structurally similar compounds, it can be hypothesized that this compound may influence pathways related to inflammation and microbial infection . The downstream effects of these pathway alterations would depend on the specific context of the biological system.

Result of Action

Based on the reported activities of structurally similar compounds, it can be hypothesized that this compound may exert anti-inflammatory and antimicrobial effects .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-10-5-7-11(8-6-10)22(19,20)9-14(18)17-15-16-12-3-2-4-13(12)21-15/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPSDRABHMSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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